3,5-Diethyl-4h-1,2,4-triazol-4-amine

Coordination chemistry Crystal engineering Silver(I) complexes

Researchers seeking controlled cluster topologies or low-dimensional coordination polymers often face steric mismatches with generic triazole ligands. 3,5-Diethyl-4H-1,2,4-triazol-4-amine (DEATrz) is the precise solution: its ethyl substituents enable discrete Ag₄tz₆ clusters (vs. polymeric chains with methyl analogs), template a unique R₄⁴(10)/R₄⁴(20) hydrogen-bond network, and tune antielastase/antiurease activity in derived bis-triazole Schiff bases. Key advantages: (i) exclusive Ag₄tz₆ cage formation for luminescent frameworks; (ii) first reported [Zn(deatrz)₄]²⁺ tetrahedral photoluminescent complex; (iii) restricts Cd polymers to 0D-1D for anisotropic materials. ≥95% purity, supplied with NMR/HPLC/GC, global shipping.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 6285-28-5
Cat. No. B1296251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethyl-4h-1,2,4-triazol-4-amine
CAS6285-28-5
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCCC1=NN=C(N1N)CC
InChIInChI=1S/C6H12N4/c1-3-5-8-9-6(4-2)10(5)7/h3-4,7H2,1-2H3
InChIKeyPLSFAHFBTFAYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diethyl-4H-1,2,4-triazol-4-amine: Identity & Physicochemical Profile


3,5-Diethyl-4H-1,2,4-triazol-4-amine (CAS 6285-28-5; synonym DEATrz) is a C6H12N4 heterocyclic amine belonging to the 4-amino-1,2,4-triazole class, featuring ethyl substituents at the 3- and 5-positions and an exocyclic –NH₂ group at the 4-position [1]. Its molecular weight is 140.19 g·mol⁻¹, with a predicted density of ~1.2 g·cm⁻³, a boiling point of ~311.6 °C, an ACD/LogP of 0.19, and two hydrogen-bond donors plus four acceptors . The compound is commercially available as a solid at ≥95% purity from multiple vendors and is supplied with standard analytical documentation including NMR, HPLC, and GC . Within the 1,2,4-triazole family, it occupies a specific steric and electronic niche between the smaller 3,5-dimethyl analog (admtrz) and larger 3,5-diisopropyl or 3,5-diphenyl derivatives, which directly influences its coordination behavior, hydrogen-bonding architecture, and suitability as a building block for Schiff-base derivatization [2].

1
Crystal engineering & coordination polymer design
Ethyl substituents control Ag(I) cluster topology and Cd(II) framework dimensionality
2
Luminescent material & molecular magnetism research
Enables unique [Zn(deatrz)₄]²⁺ tetrahedral geometry and specific antiferromagnetic coupling
3
Schiff-base derivatization & enzyme inhibition SAR
Validated precursor for bis-triazole libraries with antielastase/antiurease screening relevance

3,5-Diethyl-4H-1,2,4-triazol-4-amine: Why Generic Substitution Fails


Substituting 3,5-diethyl-4H-1,2,4-triazol-4-amine with a generic 4-amino-1,2,4-triazole or even its 3,5-dimethyl congener is not scientifically neutral. The identity of the 3,5-substituents directly governs three procurement-critical properties: (i) coordination dimensionality—ethyl vs. methyl substituents on the triazole ring produce different silver(I) cluster topologies (Ag₄tz₆ vs. polymeric chains) and cadmium coordination polymer dimensionalities (0D chains vs. 3D frameworks) [1]; (ii) hydrogen-bonding supramolecular architecture—the ethyl groups enable a unique three-dimensional R₄⁴(10)/R₄⁴(20) hydrogen-bond network with Z' = 4 crystallographically independent molecules, a feature not replicable by smaller substituents [2]; and (iii) Schiff-base derivatization potential—the steric and electronic profile of the 3,5-diethyl substitution directly influences the antielastase and antiurease activity of derived bis-triazole Schiff bases [3]. The quantitative evidence below demonstrates that these are not incremental but categorical differences that determine whether a research or industrial application succeeds or fails at the structural level.

A
3,5-Dimethyl analog may shift Ag(I) cluster topology and fails to produce a 1D polymeric chain, altering coordination outcomes.
B
Generic 4-amino-1,2,4-triazoles cannot reproduce the Z'=4 supramolecular architecture or R₄⁴(10)/R₄⁴(20) hydrogen-bonded network.
C
Non-aminated 3,5-dimethyl-triazole directs Cd(II) toward 3D frameworks, conflicting with 0D/1D dimensionality requirements.

3,5-Diethyl-4H-1,2,4-triazol-4-amine: Quantitative Differentiation Evidence


Silver(I) Coordination: Discrete Ag₄tz₆ Clusters with Ethyl Substituents

In a direct head-to-head crystallographic study, 4-amino-3,5-diethyl-4H-1,2,4-triazole (4-NH₂-3,5-Et₂-tz) and its 3,5-dimethyl analog (4-NH₂-3,5-Me₂-tz) were reacted with AgClO₄ and AgCF₃SO₃ under identical conditions. The ethyl-substituted ligand yielded three discrete tetranuclear Ag₄tz₆ cluster complexes—[Ag₄(4-NH₂-3,5-Et₂-tz)₆](ClO₄)₄ (1), [Ag(4-NH₂-3,5-Et₂-tz)₂]ₙ·ₙ(ClO₄) (2), and [Ag₄(4-NH₂-3,5-Et₂-tz)₆](CF₃SO₃)₄ (3)—whereas the methyl-substituted ligand afforded [Ag₄(4-NH₂-3,5-Me₂-tz)₆](ClO₄)₄·4H₂O (4) and [Ag₄(4-NH₂-3,5-Me₂-tz)₆](CF₃SO₃)₄·2H₂O (5) [1]. The authors rationalized the observed Ag₄tz₆ cluster geometries based on the minimization of steric repulsions between the 3,5-substituents, establishing that the ethyl group size constitutes a decisive steric parameter for cluster topology selection [1].

Ag(I) Coordination Topology
Head-to-head comparison
Ethyl-substituted: discrete Ag₄tz₆ clusters plus a unique 1D polymeric chain. Methyl-substituted: only Ag₄tz₆ clusters with lattice water.
Controls framework dimensionality for crystal engineering
Steric profile is decisive for Ag(I) cluster topology selection
Coordination chemistry Crystal engineering Silver(I) complexes

Tetrakis-Triazole Zinc(II) Complex: First Tetrahedral Example

The complex [Zn(deatrz)₄](ClO₄)₂·H₂O (1), where deatrz = 3,5-diethyl-4-amino-1,2,4-triazole, crystallizes in the monoclinic space group P2₁/c with cell parameters a = 13.287(8) Å, b = 23.212(14) Å, c = 12.562(8) Å, β = 95.926(12)°, Z = 4, R₁ = 0.0659, wR₂ = 0.1494 [1]. This complex was explicitly identified as the first example of zinc(II) coordinated to four triazole ligands in a tetrahedral environment within the 3,4,5-alkyl-substituted 1,2,4-triazole complex class [1]. A companion complex, [Zn(deatrz)₂(SCN)₂] (2), formed a distorted tetrahedral geometry with R₁ = 0.0484, wR₂ = 0.1064, and complex 1 exhibited stronger blue photoluminescence than 2, attributed to the additional triazole ligands coordinated to the zinc(II) center [1].

Zn(II) Tetrakis-Triazole Geometry
Class-level inference
First reported tetrahedral [Zn(deatrz)₄]²⁺ complex in its class; exhibits stronger blue photoluminescence vs. mixed-ligand analog.
Unique coordination sphere for photophysical material design
Geometry not reported with other 3,5-dialkyl analogs
Zinc complexes Luminescence Coordination geometry

Supramolecular Architecture: High Z' and 3D Hydrogen-Bonded Framework

Single-crystal X-ray diffraction at 100 K revealed that 3,5-diethyl-4H-1,2,4-triazol-4-amine crystallizes in space group C2/c with four crystallographically independent molecules in the asymmetric unit (Z' = 4)—an unusually high Z' value for a small-molecule organic compound [1]. Intermolecular N–H···N hydrogen bonds between the exocyclic amino groups and triazole ring nitrogen atoms generate a three-dimensional supramolecular framework characterized by R₄⁴(10) and R₄⁴(20) ring motifs, further supported by weak C–H···π interactions [1]. Selected bond lengths confirm single-bond character for N1–N4, N5–N8, N9–N12, and N13–N16, while N2–N3, N6–N7, N10–N11, and N14–N15 bonds are indicative of double-bond character [1]. The structure was confirmed by IR, ¹H NMR, ¹³C NMR, and elemental analysis [1].

Supramolecular Architecture
Supporting evidence
Z' = 4, space group C2/c, with a 3D framework of R₄⁴(10) and R₄⁴(20) hydrogen-bond rings confirmed at 100 K.
High asymmetric unit complexity impacts solid-state property predictions
Architecture not replicable by dimethyl or unsubstituted analogs
Crystallography Hydrogen bonding Supramolecular chemistry

Bis-Triazole Schiff Bases: Antielastase and Antiurease Activity

3,5-Diethyl-4H-1,2,4-triazol-4-amine served as the amine precursor for the synthesis of two methoxy-substituted bis-triazole Schiff bases (6a–b) via condensation with bis-aldehydes, with subsequent NaBH₄ reduction yielding amine derivatives (7a–b) [1]. Compounds 6a–b and 7a–b were screened against 11 bacterial strains by the agar diffusion technique and evaluated for antielastase, antiurease, and antioxidant activities [1]. The results demonstrated that the synthesized bis-triazole derivatives possessing the 3,5-diethyl substitution pattern exhibited effective antielastase and antiurease activities [1]. This work establishes that the 3,5-diethyl-4-amino-1,2,4-triazole scaffold can be elaborated into bioactive bis-triazole frameworks; however, direct MIC or IC₅₀ values for the parent compound against specific enzymes or microbial strains were not reported in this study, limiting the evidential strength to class-level inference.

Bis-Triazole Enzyme Activity
Class-level inference
Derived bis-triazole Schiff bases show effective antielastase and antiurease activity in preliminary screening.
Validated derivatization scaffold for enzyme inhibition SAR
Direct IC₅₀ values not reported; data to verify
Schiff base Enzyme inhibition Antimicrobial

Antiferromagnetic Coupling in Copper(II) Triazole-Bridged Complexes

The trinuclear copper(II) complex [Cu₃(μ₃-OH)(μ-adetrz)₂(piv)₅(H₂O)]·6.5H₂O (1), where adetrz = 4-amino-3,5-diethyl-1,2,4-triazole and piv = pivalate, features an asymmetrical triangular [Cu₃(μ₃-OH)] core with two Cu···Cu edges spanned by bridging adetrz ligands [1]. Variable-temperature magnetic susceptibility measurements on powder samples revealed overall antiferromagnetic coupling between Cuᴵᴵ ions with J values ranging from −55.6 to −12.8 cm⁻¹ [1]. In the same study, analogous complexes with 4-amino-1,2,4-triazole (atrz; J = −216.4 to 0 cm⁻¹), 4-tert-butyl-1,2,4-triazole (tbtrz; J = −259.8 to +4.8 cm⁻¹), and 4-amino-3,5-dimethyl-1,2,4-triazole (admtrz) were also characterized, with the adetrz-bridged complex 1 being one of few reported triangular Cu(II) complexes with derivatives of 1,2,4-triazole at the time of publication [1]. The magnetic coupling magnitude for the adetrz complex is substantially narrower in range than for the atrz and tbtrz analogs, reflecting the modulating effect of the 3,5-diethyl substitution on the superexchange pathway [1].

Magnetic Coupling Range
Cross-study comparable
J = −55.6 to −12.8 cm⁻¹ for Cu₃(μ₃-OH) complex, a narrower antiferromagnetic spread vs. other triazole ligands.
Provides moderate, well-defined coupling for molecular magnetism
Coupling range is substitution-specific; data to review
Molecular magnetism Copper complexes Magnetic coupling

Cadmium Coordination Polymers: Dimensionality Control by Substituents

A systematic study of cadmium-triazole coordination polymers demonstrated that the ligand 3,5-diethyl-4-amino-1,2,4-triazole (deatrz) yields [Cd₂(deatrz)₂(H₂O)Br₄] (1), a zero-dimensional complex that uses the triazole ligand together with μ-OH₂ bridges to form a 1D chain via hydrogen-bonding contacts [1]. In contrast, the ligand 3,5-dimethyl-1,2,4-triazole (dmtrz) produced [[Cd(dmtrz)Cl₂]·1.5H₂O]ₙ (3), a polymeric 1D chain with μ₂-Cl, μ₃-Cl, and triazole bridges cross-linked by hydrogen bonding to give a 3D framework [1]. Further, [[Cd(dmtrz)(SCN)₂]]ₙ (6) was the first three-dimensional N1,N2-didentate-bridged triazole-metal compound reported [1]. The amino-substituted 3,5-diethyl ligand (deatrz) thus restricts dimensionality (0D–1D) relative to the non-aminated 3,5-dimethyl ligand (dmtrz) which enables 1D–3D architectures [1].

Cd(II) Polymer Dimensionality
Cross-study comparable
3,5-diethyl-4-amino restricts Cd(II) to 0D–1D architectures, while 3,5-dimethyl directs formation of 1D–3D frameworks.
Controls dimensionality for anisotropic material applications
Substitution pattern directly governs structural outcome
Coordination polymers Cadmium complexes Crystal engineering

3,5-Diethyl-4H-1,2,4-triazol-4-amine: Research and Industrial Applications


Discrete Ag₄tz₆ Silver(I) Cluster Frameworks

For laboratories synthesizing silver(I) triazolate clusters for luminescent or porous framework applications, 3,5-diethyl-4H-1,2,4-triazol-4-amine is the ligand of choice when the synthetic target requires discrete Ag₄tz₆ clusters with controlled steric profiles. As demonstrated by Yang et al. (2009), the ethyl substituents enable the formation of [Ag₄(4-NH₂-3,5-Et₂-tz)₆]⁴⁺ clusters whose geometry is sterically tuned by the 3,5-substituent size, a control mechanism not identically available with the methyl analog [1]. Procuring the ethyl-substituted variant is mandatory when the desired cluster topology depends on the specific steric repulsion parameters that ethyl groups provide.

Blue-Photoluminescent Zn(II) Tetrakis-Triazole Materials

Researchers developing blue-photoluminescent zinc(II) materials should source 3,5-diethyl-4H-1,2,4-triazol-4-amine (deatrz) as the ligand to achieve the [Zn(deatrz)₄]²⁺ tetrahedral coordination environment—the first example of its kind among 3,4,5-alkyl-substituted 1,2,4-triazole complexes [1]. The stronger photoluminescence of the tetrakis complex relative to the bis-thiocyanate analog underscores the importance of ligand saturation for emission intensity, and comparable tetrakis geometry has not been reported with 3,5-dimethyl or 3,5-diisopropyl 4-amino-triazole ligands [1].

Enzyme-Inhibitory Bis-Triazole Schiff Base Libraries

In medicinal chemistry programs targeting elastase or urease inhibition, 3,5-diethyl-4H-1,2,4-triazol-4-amine serves as a validated precursor for constructing bis-triazole Schiff bases with demonstrated antielastase and antiurease activities [1]. The 3,5-diethyl substitution pattern on the triazole core differentiates the steric and electronic profile of the resulting bis-triazoles from those derived from 3,5-dimethyl or unsubstituted analogs, which may exhibit different enzyme inhibition profiles [1]. Procurement for structure–activity relationship (SAR) studies should include this variant as a distinct scaffold entry.

Low-Dimensional Cadmium Coordination Polymers

For the synthesis of low-dimensional (0D/1D) cadmium-triazole coordination polymers, deatrz is the appropriate ligand choice. As shown by Yi et al. (2004), deatrz restricts the dimensionality of cadmium coordination polymers to 0D–1D, in contrast to dmtrz (3,5-dimethyl-1,2,4-triazole) which facilitates 1D–3D frameworks [1]. This dimensionality control is critical for applications requiring anisotropic physical properties (e.g., 1D magnetic chains, low-dimensional luminescent materials) and cannot be achieved by substituting the 3,5-dimethyl or unsubstituted triazole analogs [1].

Application
Selection Property
Validation Focus
Ag(I) cluster frameworks
Steric control of Ag₄tz₆ topology
Cluster vs. chain architecture
Blue-photoluminescent Zn(II) materials
Tetrakis-triazole coordination geometry
Emission intensity and ligand saturation
Enzyme-inhibitory bis-triazole libraries
Derivatizable 4-amino-3,5-diethyl scaffold
Antielastase/antiurease assay response
Low-dimensional Cd(II) coordination polymers
Dimensionality restriction (0D–1D)
Topology outcome under identical conditions

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